molecular formula C27H28N2O6S B11663518 ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11663518
M. Wt: 508.6 g/mol
InChI Key: PCUHIOHPEZTSMB-HMAPJEAMSA-N
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Description

Ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, ethoxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable amidine or urea derivative to form the fused pyrimidine ring.

    Functional Group Introduction:

    Final Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound for studying the reactivity of thiazolopyrimidines and their derivatives.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its anticancer activity may involve inhibition of specific kinases or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

    Methoxy and Ethoxy Substituted Compounds: Compounds with similar methoxy and ethoxy groups but different overall structures.

Uniqueness

Ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and fused ring system, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28N2O6S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O6S/c1-6-34-18-10-8-17(9-11-18)14-22-25(30)29-24(20-15-19(32-4)12-13-21(20)33-5)23(26(31)35-7-2)16(3)28-27(29)36-22/h8-15,24H,6-7H2,1-5H3/b22-14-

InChI Key

PCUHIOHPEZTSMB-HMAPJEAMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=C(C=CC(=C4)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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